(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Overview
Description
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide is a chemical compound with the molecular formula C25H23INP and a molecular weight of 495.34 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide typically involves the reaction of triphenylphosphine with N-methyl-N-phenylamine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonium salts, while reduction can produce various phosphine derivatives .
Scientific Research Applications
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and proteins, to exert its effects. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar reactivity.
N-Methyl-N-phenylamine: A precursor in the synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide.
Phosphonium Salts: A class of compounds with similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable reagent in various research and industrial applications .
Properties
IUPAC Name |
(N-methylanilino)-triphenylphosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKZWPCENNSDR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23INP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385189 | |
Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34257-63-1 | |
Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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